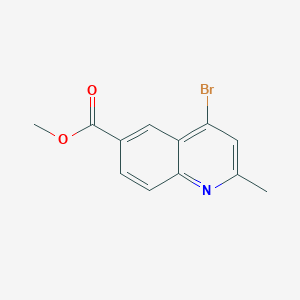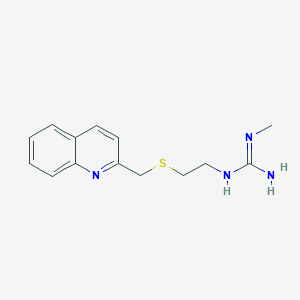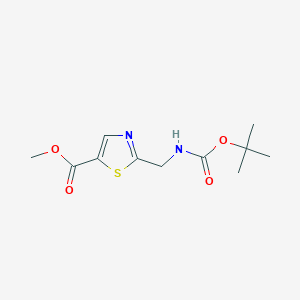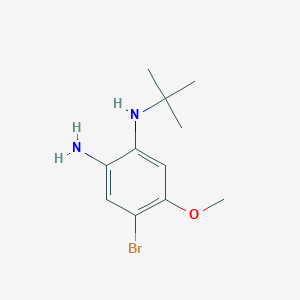
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring fused with a pyridine ring and an ethyl ester group at the 4-position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method includes the use of a Friedländer synthesis, where 2-aminopyridine reacts with ethyl acetoacetate in the presence of a catalyst such as acetic acid under reflux conditions to form the quinoline ring . The resulting intermediate is then esterified to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in anticancer activity by interfering with cell division and proliferation.
Comparación Con Compuestos Similares
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Lacks the ethyl ester group and has different solubility and reactivity properties.
2-(Pyridin-2-yl)quinoline: Lacks the carboxylate group, resulting in different chemical and biological properties.
Ethyl 2-(pyridin-2-yl)quinoline-3-carboxylate: Has the carboxylate group at a different position, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
5110-06-5 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
ethyl 2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)13-11-16(15-9-5-6-10-18-15)19-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3 |
Clave InChI |
IMPGWKLETQOFBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




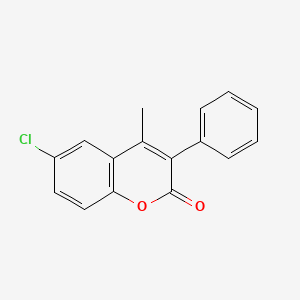
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)


